An In-Depth Technical Guide to dl-Alanyl-dl-asparagine: Structure, Properties, and Applications
An In-Depth Technical Guide to dl-Alanyl-dl-asparagine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
dl-Alanyl-dl-asparagine is a dipeptide composed of dl-alanine and dl-asparagine. As a racemic mixture, it represents a unique chemical entity with potential applications in various scientific domains, from fundamental biochemical research to pharmaceutical development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of dl-Alanyl-dl-asparagine. Drawing upon established scientific principles and methodologies, this document aims to serve as a valuable resource for researchers and professionals working with this and similar peptide structures.
Introduction: The Significance of Dipeptides in Scientific Research
Dipeptides, the simplest form of peptides, are gaining increasing attention in biomedical and pharmaceutical research. They can exhibit unique biological activities and serve as important intermediates in the synthesis of more complex molecules.[1] dl-Alanyl-dl-asparagine, as a non-proteinogenic dipeptide due to its racemic nature, offers a unique scaffold for chemical exploration. Understanding its fundamental properties is crucial for unlocking its potential in areas such as drug delivery, cell culture, and metabolic studies.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is a thorough characterization of its structure.
IUPAC Name: 2-(2-aminopropanoylamino)-3-carbamoylpropanoic acid
Synonyms: DL-Ala-DL-Asn, Alanyl-Asparagine
CAS Number: 1999-41-3[2]
Molecular Formula: C₇H₁₃N₃O₄[3]
Molecular Weight: 203.20 g/mol [4]
The structure of dl-Alanyl-dl-asparagine consists of an alanine residue linked to an asparagine residue via a peptide bond. The "dl" designation indicates that both the alanine and asparagine components are racemic, meaning they are a 1:1 mixture of their D and L enantiomers. This results in a mixture of four possible stereoisomers: L-Ala-L-Asn, D-Ala-D-Asn, L-Ala-D-Asn, and D-Ala-L-Asn.
Caption: Chemical structure of Alanyl-Asparagine.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of dl-Alanyl-dl-asparagine is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₃O₄ | [3] |
| Molecular Weight | 203.20 g/mol | [4] |
| CAS Number | 1999-41-3 | [2] |
| Melting Point | Data not available for the dipeptide. L-Asparagine: 234-235 °C (decomposes). DL-Alanine: ~297 °C (decomposes). | [5][6] |
| Solubility | Soluble in water. Enthalpies of dissolution have been studied in aqueous solutions of acetonitrile, 1,4-dioxane, acetone, and dimethyl sulfoxide. | [4] |
| pKa Values | Data not available for the dipeptide. For L-Asparagine: pKa1 (α-carboxyl) = 2.02, pKa2 (α-amino) = 8.80. For Alanine: pKa1 (α-carboxyl) = 2.34, pKa2 (α-amino) = 9.69. | [7] |
Synthesis of dl-Alanyl-dl-asparagine
The synthesis of dl-Alanyl-dl-asparagine is achieved through standard peptide coupling methodologies. Solid-phase peptide synthesis (SPPS) is a common and efficient method for this purpose. The following is a generalized protocol that can be adapted for the synthesis of this dipeptide.
Caption: Generalized workflow for the solid-phase synthesis of dl-Alanyl-dl-asparagine.
Experimental Protocol: Solid-Phase Peptide Synthesis
Materials:
-
Wang resin
-
Fmoc-dl-Asparagine(Trt)-OH
-
Fmoc-dl-Alanine-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour.
-
First Amino Acid Loading:
-
Dissolve Fmoc-dl-Asn(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and Methanol.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment for 15 minutes.
-
Wash the resin with DMF and DCM.
-
-
Second Amino Acid Coupling:
-
Dissolve Fmoc-dl-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Causality Behind Experimental Choices:
-
Fmoc Protecting Group: The use of the base-labile Fmoc group for Nα-protection is standard in modern SPPS due to its mild deprotection conditions, which minimize side reactions.
-
Trityl (Trt) Side-Chain Protection: The acid-labile Trt group is used to protect the side-chain amide of asparagine to prevent side reactions during synthesis.
-
DIC/OxymaPure Coupling Reagents: This combination provides efficient and low-racemization peptide bond formation.
-
TFA Cleavage Cocktail: The strong acid TFA is used to cleave the peptide from the resin and remove the side-chain protecting groups. TIS is included as a scavenger to trap reactive carbocations generated during cleavage.
Characterization and Analytical Methods
Thorough characterization is imperative to confirm the identity and purity of the synthesized dl-Alanyl-dl-asparagine.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: A ¹³C NMR spectrum of dl-Alanyl-dl-asparagine monohydrate is available and can be used for structural verification.[8]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of dl-Alanyl-dl-asparagine monohydrate is available, showing characteristic amide and carboxylate stretches.[8]
-
Mass Spectrometry (MS): LC-MS/MS is a powerful technique for the identification and quantification of dipeptides.[11] The expected [M+H]⁺ ion for dl-Alanyl-dl-asparagine would be at m/z 204.09. Fragmentation in the mass spectrometer would primarily occur at the peptide bond, yielding characteristic b and y ions that can be used to confirm the sequence.[12]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for purifying and assessing the purity of dl-Alanyl-dl-asparagine. A C18 column with a water/acetonitrile gradient containing a small amount of TFA is a typical setup.
Biological and Research Applications
While specific biological activities of dl-Alanyl-dl-asparagine are not extensively documented, its constituent amino acids and general dipeptide properties suggest several potential areas of application for researchers.
Cell Culture and Metabolism
-
Nutrient Supplementation: Asparagine is a crucial amino acid for cellular growth and proliferation, particularly for certain cancer cell lines that have a high demand for it. dl-Alanyl-dl-asparagine could serve as a more stable source of asparagine in cell culture media, as dipeptides can be more resistant to degradation than free amino acids.[13]
-
Metabolic Studies: As a stable, isotopically labeled version of this dipeptide could be synthesized, it could be used as a tracer in metabolic studies to investigate asparagine uptake and metabolism in various cell types.
Drug Development and Delivery
-
Prodrug Development: The dipeptide structure can be used as a carrier moiety for drugs to improve their solubility, stability, or targeting. The peptide bond can be designed to be cleaved by specific enzymes at the target site, releasing the active drug.
-
Peptide-Based Therapeutics: While the racemic nature of dl-Alanyl-dl-asparagine may not be ideal for specific receptor binding, it can serve as a scaffold for the development of peptide-based inhibitors or modulators of enzymes involved in asparagine metabolism, such as asparaginase.[14]
Stability and Handling
Storage: dl-Alanyl-dl-asparagine should be stored in a cool, dry place, protected from light and moisture to prevent degradation.
Stability:
-
Deamidation: Asparagine residues in peptides are susceptible to deamidation, a non-enzymatic reaction that converts asparagine to aspartic acid or isoaspartic acid. This can lead to a mixture of products and a loss of biological activity. The rate of deamidation is influenced by pH, temperature, and the surrounding amino acid sequence.[15]
-
Racemization: The chiral centers of the amino acids can undergo racemization over time, particularly under harsh conditions of pH or temperature.[16]
Safety Precautions:
-
Standard laboratory safety practices should be followed when handling dl-Alanyl-dl-asparagine. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
dl-Alanyl-dl-asparagine, while not a naturally occurring dipeptide in proteins, presents a valuable tool for a wide range of scientific investigations. Its synthesis is achievable through well-established peptide chemistry, and its properties can be thoroughly characterized using modern analytical techniques. For researchers in drug development, cell biology, and biochemistry, a solid understanding of this dipeptide's chemical nature is the first step toward harnessing its potential in novel applications. This guide provides a foundational knowledge base to facilitate such endeavors.
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Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. PubMed Central. Available at: [Link]
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LC-MS/MS Peptide Analysis: Complete Protocol. News-Medical.net. Available at: [Link]
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Video: Peptide Identification Using Tandem Mass Spectrometry. JoVE. Available at: [Link]
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NMR Determination of pKa Values for Asp, Glu, His, and Lys Mutants at Each Variable Contiguous Enzyme-Inhibitor Contact Position of the Turkey Ovomucoid Third Domain. PubMed. Available at: [Link]
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Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. PubMed Central. Available at: [Link]
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Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. PubMed Central. Available at: [Link]
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Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. ResearchGate. Available at: [Link]
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Structural and biophysical aspects of l-asparaginases: a growing family with amazing diversity. National Institutes of Health. Available at: [Link]
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Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase. PubMed Central. Available at: [Link]
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Effects of Exogenous L-Asparagine on Poplar Biomass Partitioning and Root Morphology. MDPI. Available at: [Link]
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As Extracellular Glutamine Levels Decline, Asparagine Becomes an Essential Amino Acid. Cell Metabolism. Available at: [Link]
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Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. PubMed Central. Available at: [Link]
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